molecular formula C14H13BrN2O2 B300077 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide

5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide

Cat. No. B300077
M. Wt: 321.17 g/mol
InChI Key: KVBQDTRSTBREPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that has been found to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of certain viruses, such as the hepatitis C virus.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide can exhibit a range of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. In addition, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including cancer and viral infections. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a tool for investigating various biological processes, such as inflammation and apoptosis. Finally, further studies are needed to fully understand its mechanism of action and potential side effects, which may help to guide the development of more effective and safer drugs.

Synthesis Methods

The synthesis of 5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases.

properties

Product Name

5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

5-bromo-N-(2-phenoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c15-12-8-11(9-16-10-12)14(18)17-6-7-19-13-4-2-1-3-5-13/h1-5,8-10H,6-7H2,(H,17,18)

InChI Key

KVBQDTRSTBREPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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